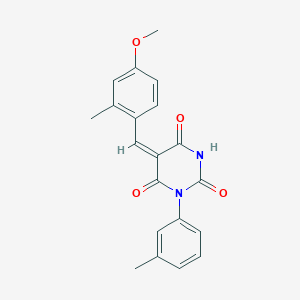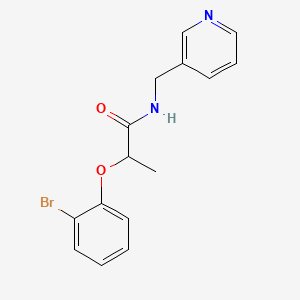![molecular formula C20H22N2O2 B5088764 2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5088764.png)
2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as H-89, is a selective inhibitor of protein kinase A (PKA). PKA is a crucial enzyme that plays a significant role in various cellular processes such as gene expression, metabolism, and cell proliferation. H-89 has been widely used in scientific research to study the mechanism of action of PKA and its physiological and biochemical effects.
Mécanisme D'action
2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione selectively inhibits PKA by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of PKA substrates, leading to the inhibition of downstream signaling pathways. This compound has been shown to be a potent and selective inhibitor of PKA, with minimal effects on other kinases.
Biochemical and physiological effects:
The inhibition of PKA by this compound has been shown to have various biochemical and physiological effects. In cardiac myocytes, this compound has been shown to reduce the phosphorylation of phospholamban, leading to an increase in intracellular calcium levels and contractility. In neurons, this compound has been shown to reduce the phosphorylation of CREB, leading to a decrease in gene expression. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in scientific research has several advantages. It is a potent and selective inhibitor of PKA, making it a valuable tool for studying the role of PKA in various cellular processes. This compound is also relatively easy to synthesize and purify, making it readily available for use in lab experiments.
However, there are also some limitations to the use of this compound in lab experiments. The inhibition of PKA by this compound is reversible, and the duration of inhibition is dependent on the concentration of this compound used. Additionally, this compound has been shown to have off-target effects on other kinases at high concentrations, which may lead to nonspecific effects.
Orientations Futures
There are several future directions for the use of 2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in scientific research. One potential direction is the development of more potent and selective inhibitors of PKA. Another direction is the use of this compound in combination with other inhibitors to study the interactions between different signaling pathways. Additionally, the use of this compound in animal models may provide valuable insights into the physiological and pathological roles of PKA in vivo.
Méthodes De Synthèse
The synthesis of 2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the condensation of 2-isopropyl-1H-benzo[de]isoquinoline-1,3(2H)-dione with piperidine in the presence of a strong base. The resulting product is then purified through recrystallization. The yield of the synthesis process is around 70%.
Applications De Recherche Scientifique
2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively used in scientific research to study the role of PKA in various cellular processes. It has been used to investigate the mechanism of action of PKA in signal transduction pathways, gene expression, and metabolism. This compound has also been used to study the physiological and biochemical effects of PKA inhibition in different cell types, including cardiac myocytes, neurons, and cancer cells.
Propriétés
IUPAC Name |
6-piperidin-1-yl-2-propan-2-ylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13(2)22-19(23)15-8-6-7-14-17(21-11-4-3-5-12-21)10-9-16(18(14)15)20(22)24/h6-10,13H,3-5,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIGEUKBNJDXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C3C(=C(C=C2)N4CCCCC4)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5088697.png)
![2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5088713.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5088719.png)
![N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5088726.png)

![4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5088744.png)
![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5088749.png)

![1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088757.png)


![5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole](/img/structure/B5088781.png)
![N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate](/img/structure/B5088789.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5088802.png)
